molecular formula C14H17N5OS2 B5441950 N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE

Cat. No.: B5441950
M. Wt: 335.5 g/mol
InChI Key: KJUPBDHUEORBIG-UHFFFAOYSA-N
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Description

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.

    Formation of Pyrimidinylsulfanyl Acetamide: The pyrimidinylsulfanyl moiety can be synthesized by reacting pyrimidine derivatives with thiols, followed by acylation with acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of catalysts, solvent selection, and process automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thiadiazole ring or the pyrimidinylsulfanyl moiety, potentially leading to the cleavage of sulfur-containing bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole or pyrimidinylsulfanyl derivatives

    Substitution: Substituted pyrimidine or thiadiazole derivatives

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anticancer Agents: Some derivatives exhibit cytotoxic activity against cancer cell lines.

    Anti-inflammatory Agents: These compounds can also act as anti-inflammatory agents by inhibiting specific enzymes or pathways.

Industry

    Agriculture: Thiadiazole derivatives are used as pesticides and herbicides.

    Pharmaceuticals: They are explored for drug development due to their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring can interact with metal ions or active sites of enzymes, while the pyrimidinylsulfanyl moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrimidinylsulfanyl)acetamide
  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrimidinylsulfanyl)acetamide

Uniqueness

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE is unique due to the presence of the cyclohexyl group, which can influence its lipophilicity, steric properties, and overall biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS2/c20-11(9-21-13-15-7-4-8-16-13)17-14-19-18-12(22-14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUPBDHUEORBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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